molecular formula C18H15ClN2O3 B5804811 N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide

N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B5804811
M. Wt: 342.8 g/mol
InChI Key: YLJCBDACTQDYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted phenyl ring, a pyrrolidinone moiety, and a phenylacetamide group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2,5-dioxopyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions, including reduction and acylation, to obtain the final compound.

Industrial Production Methods: In industrial settings, the production of N-[2-chloro-5-(2,5-diox

Properties

IUPAC Name

N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-7-6-13(21-17(23)8-9-18(21)24)11-15(14)20-16(22)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJCBDACTQDYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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